2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate is a chemical compound with the molecular formula C16H17N1O4. This compound is classified under organic compounds, specifically as an amide derivative due to the presence of the carbamoyl group. It is characterized by its unique structure, which includes a phenyl acetate moiety and a dimethoxy-substituted phenyl group.
The synthesis of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate typically involves a multi-step organic reaction process. The general synthetic route includes:
The synthesis can be performed under controlled conditions, typically involving solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to enhance yields. Reaction temperatures are generally maintained between room temperature and reflux conditions depending on the reactivity of the starting materials.
The molecular structure of 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate features:
The compound can undergo various chemical reactions typical of amides and esters:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and minimize side reactions.
The mechanism of action for 2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate involves its interaction with biological targets, potentially influencing various biochemical pathways. The presence of methoxy groups may enhance lipophilicity, allowing for better membrane permeability.
2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate has potential applications in:
2-(2,5-Dimethoxyphenylcarbamoyl)phenyl acetate is a synthetic organic compound with the systematic IUPAC name [2-[(2,5-dimethoxyphenyl)carbamoyl]phenyl] acetate. Its molecular formula is C₁₇H₁₇NO₅, corresponding to a molecular weight of 315.32 g/mol [2]. The compound features a carbamoyl bridge linking a 2,5-dimethoxyaniline moiety to a salicylate-derived core where the phenolic hydroxyl is acetylated. Key identifiers include:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | [2-[(2,5-Dimethoxyphenyl)carbamoyl]phenyl] acetate |
| Molecular Formula | C₁₇H₁₇NO₅ |
| Molecular Weight | 315.32 g/mol |
| CAS Number | 287194-30-3 |
| Alternate CAS Number | 3361211 |
| SMILES | CC(=O)OC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)OC)OC |
The compound was first synthesized as part of targeted research into hybrid molecules incorporating structural motifs from bioactive natural products and established pharmacophores. Its design rationale stems from the integration of:
This molecule exemplifies the hybridization strategy in drug discovery, where distinct pharmacophoric elements are combined to enhance efficacy or multi-target engagement [3] [7]. Its chemical architecture merges:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2